molecular formula C28H25N3O4S B2498728 3-(3-methoxybenzyl)-2-(((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 1114648-02-0

3-(3-methoxybenzyl)-2-(((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2498728
CAS RN: 1114648-02-0
M. Wt: 499.59
InChI Key: PABRFNCEOMXDIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves cyclization reactions, amidation, and substitutions. For example, a related compound, 3-Benzyl-2-((3-methoxybenzyl)thio)benzo[g]quinazolin-4(3H)-one, was synthesized and characterized through physicochemical analyses including HRMS, 1H, and 13C NMR. This synthesis typically involves the formation of the quinazolinone core followed by subsequent functional group modifications (Al-Salahi et al., 2018).

Molecular Structure Analysis

Molecular structure analysis using techniques such as X-ray crystallography and density functional theory (DFT) calculations provides detailed insights into the geometry, electron distribution, and molecular interactions. An example of a closely related compound, 4-(2-chlorobenzyl)-1-(4-hydroxy-3-((4-hydroxypiperidin-1-yl)methyl)-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, revealed its structural properties through spectroscopy and X-ray crystallography, aligning with DFT optimized structures (Wu et al., 2022).

Chemical Reactions and Properties

Quinazolinone derivatives participate in various chemical reactions, such as electrophilic substitution and cyclization. Their chemical properties are influenced by the functional groups attached to the quinazolinone core, enabling them to undergo reactions like the [Cp*Rh(III)]-catalyzed annulation, forming 2-aryl quinazolin-4(3H)-one derivatives (Xiong et al., 2018).

Scientific Research Applications

Anti-tubercular Activity

Substituted benzo[h]quinazolines, including compounds related to the chemical structure of interest, have been synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Some of these compounds exhibited significant anti-tubercular activity, indicating potential use in developing treatments for tuberculosis (Maurya et al., 2013).

Radioiodination and Biodistribution

Research involving the radioiodination and biodistribution of newly synthesized benzo[g]quinazolin-4(3H)-one derivatives has been conducted. These studies aimed at developing potent radiopharmaceuticals for targeting tumor cells, showing increased uptake in tumors in animal models (Al-Salahi et al., 2018).

Synthetic Methodologies

The compound has also been mentioned in the context of synthetic chemistry, particularly in the development of [Cp*RhIII]-catalyzed annulation processes for producing 2-aryl quinazolin-4(3H)-one derivatives. This highlights its role in advancing synthetic methods within organic chemistry (Xiong et al., 2018).

Antioxidant Studies

Quinazolin derivatives have been synthesized and characterized for their potential as antioxidants. Studies revealed that some synthesized compounds show excellent scavenging capacity against DPPH and Nitric oxide (NO), suggesting their use in combating oxidative stress-related diseases (Al-azawi, 2016).

Anticonvulsant Agents

A series of thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones have been synthesized and evaluated for their anticonvulsant activity. These studies aim to develop new therapeutic agents for treating epilepsy and related seizure disorders (Archana et al., 2002).

Tubulin Polymerization Inhibitors

Compounds based on the quinazolinone framework have been studied as tubulin polymerization inhibitors and vascular disrupting agents. This research focuses on their potential application in cancer therapy, particularly in inhibiting cancer cell growth and affecting vasculature damaging activity (Driowya et al., 2016).

properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]-2-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-18-24(29-26(35-18)22-12-5-7-14-25(22)34-3)17-36-28-30-23-13-6-4-11-21(23)27(32)31(28)16-19-9-8-10-20(15-19)33-2/h4-15H,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABRFNCEOMXDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2OC)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methoxybenzyl)-2-(((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

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